Tungsten pentachloride
Description
Structure
2D Structure
Properties
IUPAC Name |
pentachlorotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.W/h5*1H;/q;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDQNNDDTXUPAN-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[W](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
WCl5, Cl5W | |
| Record name | tungsten(V) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten(V)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158867 | |
| Record name | Tungsten pentachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13470-14-9 | |
| Record name | Tungsten chloride (WCl5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tungsten pentachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten pentachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten pentachloride | |
| Source | European Chemicals Agency (ECHA) | |
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Structural Elucidation and Theoretical Investigations of Tungsten Pentachloride
Solid-State Structural Characterization
In the solid state, tungsten pentachloride exhibits a complex and fascinating structure, primarily characterized by its dimeric nature and the existence of different crystalline forms.
Dimeric Bioctahedral [W₂Cl₁₀] Structure
X-ray crystallography has unequivocally established that this compound exists as a dimer, with the molecular formula W₂Cl₁₀. ctia.com.cntungstate.netwikipedia.org This dimeric structure is composed of two edge-sharing octahedra, where each tungsten(V) center is coordinated to six chloride ligands. tungstate.netrsc.org Two of the chlorine atoms act as bridging ligands between the two tungsten atoms, while the remaining eight are terminal. ctia.com.cn This bioctahedral arrangement is a common structural motif for pentahalides of the group 5 and 6 transition metals, with WCl₅ being isostructural to niobium pentachloride (Nb₂Cl₁₀) and molybdenum pentachloride (Mo₂Cl₁₀). ctia.com.cnwikipedia.org
Crystalline Phases and Polymorphism (Monoclinic, C2/m, I2)
This compound is known to exhibit polymorphism, meaning it can exist in more than one crystalline form. google.com At least two crystalline phases have been identified. One of these phases crystallizes in the monoclinic system, belonging to the C2/m space group. researchgate.net Another reported crystalline phase also belongs to the monoclinic system, but with the space group I2. The existence of these different crystalline phases is significant as it can influence the material's physical properties, such as its vapor pressure, which is a critical parameter in applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD). google.com The interconversion between these phases can be influenced by factors such as temperature. google.com For instance, freshly sublimed this compound predominantly consists of one crystalline phase, but upon heating, it can convert to another phase. google.com
W-W Distances and Non-Bonding Interactions in Dimeric Units
A key feature of the dimeric [W₂Cl₁₀] structure is the distance between the two tungsten atoms. In the neutral W₂Cl₁₀ dimer, the W-W separation is approximately 3.814 Å. wikipedia.orgresearchgate.net This distance is considered to be non-bonding, indicating the absence of a direct metal-metal bond between the two tungsten centers. ctia.com.cnwikipedia.orgresearchgate.net The tungsten atoms in the bioctahedral structure are shifted away from each other. researchgate.net This is in contrast to reduced tungsten chloride species where shorter W-W distances, indicative of metal-metal bonding, are observed. researchgate.net
X-ray Crystallographic Characterization of Neutral Ligand Complexes
The reactivity of this compound towards Lewis bases allows for the formation of various coordination complexes. X-ray crystallography has been instrumental in determining the structures of several of these adducts with neutral ligands. For example, the reaction of this compound's precursor, tungsten(VI) oxytetrachloride (WOCl₄), with bidentate phosphine (B1218219) and arsine ligands has been shown to produce tungsten(V) species. soton.ac.uk While the direct reaction of WCl₅ with these ligands is not detailed, the characterization of resulting W(V) complexes like [WOCl₃{o-C₆H₄(PMe₂)₂}] provides insight into the coordination chemistry of the W(V) center. soton.ac.uk Similarly, mononuclear organoimido complexes of tungsten(V) have been synthesized and structurally characterized, such as [P(CH₂Ph)Ph₃][WCl₅(NC₆H₄Me-p)]. rsc.org These studies reveal how the coordination environment around the tungsten atom can be modified by the introduction of different ligands, leading to distorted octahedral geometries. rsc.org
Gas-Phase Structural Analysis
While the solid-state structure of this compound is dimeric, it is known to evaporate to form monomeric WCl₅ molecules. ctia.com.cnwikipedia.org The structure of this gaseous monomer has been investigated using theoretical methods.
Density Functional Theory (DFT) Calculations on Molecular Structures (D₃h, C₂v Symmetry)
Density Functional Theory (DFT) calculations have been employed to predict the geometry of the monomeric WCl₅ molecule in the gas phase. researchgate.netrsc.org These calculations suggest that the molecule adopts a trigonal bipyramidal geometry, which belongs to the D₃h point group. researchgate.net In this structure, the tungsten atom is at the center, with three chlorine atoms in equatorial positions and two in axial positions. researchgate.net
Data Tables
Table 1: Crystallographic Data for a Polymorph of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
Note: This table presents data for one of the known crystalline phases of this compound.
Table 2: Key Structural Parameters of the [W₂Cl₁₀] Dimer
| Parameter | Value (Å) | Reference |
| W-W Distance | 3.814 | wikipedia.orgresearchgate.net |
Note: The W-W distance indicates a non-bonding interaction between the two tungsten atoms.
Table 3: Theoretical Symmetries of Gas-Phase this compound
| Symmetry | Description | Computational Finding |
| D₃h | Trigonal Bipyramidal | Ground state geometry predicted by DFT. researchgate.net |
| C₂v | Distorted Trigonal Bipyramidal | Possible Jahn-Teller distorted structure, but likely quenched by spin-orbit coupling. researchgate.netrsc.org |
Jahn-Teller Distortion and Spin-Orbit Coupling Effects on Molecular Geometry
However, further theoretical analysis reveals that the Jahn-Teller effect in WCl₅ is quenched by spin-orbit (L-S) coupling. The energy of the J-T distortion to a C₂v symmetry has been calculated to be approximately 1.8 kJ mol⁻¹, which is an order of magnitude smaller than the estimated energy from spin-orbit coupling. Consequently, the strong spin-orbit coupling stabilizes the higher symmetry D₃h structure, preventing the distortion that would otherwise be expected.
Comparison with Gas Electron Diffraction and Mass Spectrometry Data
The theoretical models of this compound's geometry are largely supported by experimental data, although with some complexities. Gas electron diffraction (GED) is a key technique for determining the structure of molecules in the gas phase. DFT calculations, which account for the quenching of the Jahn-Teller effect by spin-orbit coupling, predict bond distances that are in good agreement with GED experimental results.
Further experimental evidence for the monomeric D₃h structure comes from infrared spectroscopy of WCl₅ isolated in inert matrices at low temperatures. These studies identified intense spectral features assigned to the A₂″ and E′ stretching modes characteristic of a D₃h geometry.
Despite this agreement, mass spectrometry investigations suggest that the composition of this compound vapor is more complex than initially assumed during early structural analyses. This complexity indicates that the vapor phase may contain various species, which could complicate the interpretation of experimental data and highlights the importance of combining theoretical calculations with multiple experimental techniques for a complete structural understanding.
Electronic Structure and Bonding Analysis
The electronic properties of this compound are dictated by its d¹ electron configuration and the nature of its tungsten-chlorine and, in the dimeric form, tungsten-tungsten interactions.
DFT Studies of Electron-Rich Octahedral Tungsten Chloride Clusters
Density Functional Theory (DFT) calculations have been employed to study the electronic structure of various octahedral tungsten chloride clusters. While not focused exclusively on the W₂Cl₁₀ dimer, studies on larger, electron-rich W₆Cl₁₈ⁿ⁻ clusters (where n=0, 1, or 2) provide valuable insights into the bonding capabilities of tungsten in a chloride environment.
These investigations show that such compounds contain isolated W₆Cl₁₈ edge-bridged octahedral clusters. A key finding is that the W₆ core in these clusters exhibits significant distortions from ideal octahedral symmetry. Furthermore, DFT calculations indicate that different magnetic states within these clusters are very close in energy, suggesting complex magnetic behavior.
| Cluster Species | Key DFT Findings |
| W₆Cl₁₈ⁿ⁻ (n=0, 1, 2) | Significant distortion of the W₆ core from octahedral symmetry. |
| Different magnetic states are energetically close. | |
| Electronic structure of solid-state compounds relates to isolated octahedral units. |
Molecular Orbital (MO) Schemes for Tungsten-Chlorine and Tungsten-Tungsten Interactions
In its solid-state dimeric form, [W₂Cl₁₀], the interactions between the two tungsten centers can be described by a molecular orbital scheme. The bonding and antibonding interactions primarily involve the three t₂g d-orbitals from each metal center in the edge-sharing bioctahedral structure. These interactions lead to the formation of molecular orbitals with increasing energy in the general order of σ < π < δ < δ* < π* < σ*. In the neutral W₂Cl₁₀ dimer, the W-W distance is 3.814(2) Å, which is considered non-bonding.
The tungsten-chlorine bonds are covalent in nature, formed from the overlap of tungsten's d-orbitals and the p-orbitals of the chlorine atoms. In the octahedral environment around each tungsten atom in the dimer, these bonds are the primary determinants of the compound's stability.
Paramagnetism and Unpaired Electrons in WCl₅
This compound is a paramagnetic compound. This property arises from the presence of unpaired electrons in its electronic structure. The tungsten atom in WCl₅ has an oxidation state of +5. A neutral tungsten atom has an electron configuration of [Xe] 4f¹⁴ 5d⁴ 6s². The loss of five electrons to form the W⁵⁺ ion results in a [Xe] 4f¹⁴ 5d¹ configuration.
This single electron in the 5d orbital is unpaired, giving the molecule its paramagnetic character. Experimental measurements confirm this, with a reported molar magnetic susceptibility (χₘ) of +387.0 x 10⁻⁶ cm³/mol.
| Property | Value | Significance |
| Oxidation State of W | +5 | Leads to a d¹ electron configuration. |
| Number of Unpaired Electrons | 1 | The source of the compound's paramagnetism. |
| Molar Magnetic Susceptibility (χₘ) | +387.0 x 10⁻⁶ cm³/mol | Positive value confirms paramagnetic behavior. |
Reactivity and Reaction Mechanisms of Tungsten Pentachloride
Inorganic Reaction Pathways
The inorganic reactions of tungsten pentachloride are diverse, involving hydrolysis, halogen exchange, oxidation, reduction, and disproportionation. These pathways are fundamental to the synthesis of various tungsten compounds, from simple oxides to complex coordination species.
This compound is highly sensitive to moisture and readily undergoes hydrolysis. tungsten-powder.com When exposed to water, it decomposes to form blue tungsten oxide, which can be represented as W₂O₅. tungsten-powder.com In the presence of atmospheric moisture, especially when heated, the reaction yields tungsten(VI) oxytetrachloride (WOCl₄). tungsten-powder.com This high reactivity with water necessitates handling the compound in a dry, inert atmosphere. tungsten-powder.com The hydrolysis reaction ultimately leads to the formation of tungstic acid (mWO₃·nH₂O) or tungsten trioxide (WO₃) upon complete reaction with water, similar to the hydrolysis of other tungsten chlorides like WCl₆. tungstic-acid.comwikipedia.org
General Hydrolysis Pathway:
With limited moisture/air: WCl₅ + H₂O → WOCl₃ + 2HCl (intermediate step)
Further reaction/heating in air: WCl₅ + O₂/H₂O → WOCl₄ tungsten-powder.com
In excess water: 2WCl₅ + 5H₂O → W₂O₅ + 10HCl tungsten-powder.com
This compound can react with halogens to form other tungsten halides, typically involving an oxidation to the +6 state. For instance, WCl₅ can be chlorinated to produce tungsten hexachloride (WCl₆). google.com This process is often performed at elevated temperatures, around the boiling point of WCl₅, to ensure the conversion is complete. google.com While specific reactions with other halogens like fluorine or bromine are less commonly cited for WCl₅ as a starting material, the general principle of halogen exchange and oxidation is a key feature of transition metal halide chemistry. The synthesis of tungsten hexafluoride (WF₆), for example, typically involves the direct fluorination of tungsten metal at high temperatures. google.comnih.gov
When heated in the presence of oxygen or air, this compound is oxidized. tungsten-powder.com This reaction typically results in the formation of tungsten oxychlorides. The most common product cited from the oxidation of WCl₅ in air is tungsten(VI) oxytetrachloride (WOCl₄). tungsten-powder.com The reaction involves both the oxidation of the tungsten center from the +5 to the +6 state and the substitution of chloride ligands with an oxide ligand. This oxophilic nature is a common characteristic of early transition metals in high oxidation states. wikipedia.org
Reaction Equation: 4WCl₅(s) + 3O₂(g) → 4WOCl₃(s) + 4Cl₂(g) (intermediate) 2WOCl₃(s) + O₂(g) → 2WO₂Cl₂(s) + Cl₂(g) Further oxidation can lead to WOCl₄. tungsten-powder.com
This compound itself is often synthesized via the reduction of tungsten hexachloride (WCl₆). wikipedia.orgtungsten-powder.com Various reducing agents can be employed for this purpose. Further reduction of WCl₅ can yield lower tungsten chlorides such as tungsten tetrachloride (WCl₄), tungsten trichloride (B1173362) (WCl₃), and tungsten dichloride (WCl₂). tungsten-powder.comresearchgate.net The choice of reducing agent and reaction conditions determines the final product.
| Reducing Agent | Starting Material | Product | Approx. Conditions |
| Hydrogen (H₂) | WCl₆ | WCl₅ | 380–400°C tungsten-powder.com |
| Tetrachloroethylene (B127269) (C₂Cl₄) | WCl₆ | WCl₅ (W₂Cl₁₀) | 100°C, oil bath wikipedia.orgtungsten-powder.com |
| Antimony (Sb) / Titanium (Ti) / Arsenic (As) | WCl₆ | WCl₅ | Heated liquid phase epo.org |
| Hydrogen (H₂) | WCl₅ | Lower Chlorides (e.g., WCl₄) | High Temperature tungsten-powder.com |
This table provides an interactive overview of common reduction reactions involving tungsten chlorides.
This compound is involved in disproportionation equilibria with other tungsten chlorides. For example, it can be generated from the thermal disproportionation of tungsten tetrachloride (WCl₄). tungsten-powder.com In the gas phase, the dimeric form, W₂Cl₁₀, which is stable in the solid state, dissociates into monomeric WCl₅ molecules. wikipedia.orgjst.go.jp This dissociation equilibrium has been studied to determine its thermodynamic properties. jst.go.jp
Dissociation Reaction in Gas Phase: W₂Cl₁₀(g) ⇌ 2WCl₅(g) jst.go.jp
Furthermore, WCl₅ exists in at least two different crystalline phases (Phase 1 and Phase 2), with Phase 1 having a higher vapor pressure. google.com During storage or use in chemical vapor deposition (CVD) processes, the more stable Phase 2 can form, leading to changes in sublimation rates. This phase instability is a critical consideration for its application in the semiconductor industry. google.com
In high-temperature alkali chloride melts (e.g., LiCl-KCl or NaCl-CsCl eutectics), the chemistry of tungsten chlorides is complex and highly sensitive to impurities like oxides. researchgate.netznaturforsch.com Spectroscopic and electrochemical studies show that W(IV) and W(V) are the stable oxidation states under these conditions. researchgate.netresearchgate.net In the presence of oxygen or oxide ion impurities within the melt, tungsten chloride species are readily oxidized to form stable oxychloro complexes. researchgate.netresearchgate.net Specifically, W(IV) species like [WCl₆]²⁻ can be oxidized by O₂ to the W(V) oxychloro complex, [WOCl₅]²⁻. researchgate.netresearchgate.net This reaction highlights the significant role of the molten salt environment in stabilizing specific tungsten species that may be transient under other conditions.
Oxidation in Molten Salt: [WCl₆]²⁻ + ½O₂ → [WOCl₅]²⁻ + Cl⁻ researchgate.netresearchgate.net
This electrochemical behavior is crucial for processes such as the electrowinning and electroplating of tungsten from molten salt baths. electrochem.org
Coordination Chemistry and Ligand Reactivity of this compound
This compound (WCl₅), in its dimeric form W₂Cl₁₀, is a compound characterized by its oxophilic nature and high reactivity towards Lewis bases. Its structure consists of two octahedral tungsten(V) centers connected by two chloride ligands. This structure readily reacts with donor molecules, leading to a rich coordination chemistry.
Reactivity with Lewis Bases and Nucleophiles Leading to Coordination Complexes
This compound is highly reactive with Lewis bases, which are species that can donate an electron pair. This reactivity leads to the formation of coordination complexes where the Lewis base acts as a ligand, bonding to the tungsten center.
A notable example is the reaction of this compound with N-substituted ureas. Direct combination of WCl₅ with ureas such as 1,3-dimethylurea (B165225) (dmu), tetramethylurea (tmu), and tetraethylurea (B72240) (teu) yields coordination complexes with the general formula WCl₅(urea). These reactions have provided the first crystallographically characterized examples of this compound complexes with a neutral ligand.
The formation of these complexes can also be achieved by reacting tungsten hexachloride (WCl₆) with the respective ureas under specific conditions that facilitate the reduction of tungsten(VI) to tungsten(V).
Table 1: Examples of this compound Coordination Complexes with Urea (B33335) Derivatives
| Reactant (Urea Derivative) | Complex Formed |
| 1,3-dimethylurea (dmu) | WCl₅(dmu) |
| tetramethylurea (tmu) | WCl₅(tmu) |
| tetraethylurea (teu) | WCl₅(teu) |
Ligand Exchange and Substitution Mechanisms (e.g., in inorganic systems)
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. These reactions are crucial for synthesizing new complexes and understanding their reactivity. The mechanism of ligand substitution can vary, often proceeding through dissociative, associative, or interchange pathways.
In the context of this compound, its complexes can undergo ligand exchange reactions. For instance, the coordinated ligands in WCl₅L complexes can potentially be displaced by other nucleophiles. The specific mechanism for a given reaction would depend on factors such as the nature of the entering and leaving ligands, the solvent, and the reaction conditions. While detailed mechanistic studies specifically on WCl₅ complexes are not extensively covered in the provided sources, the principles of ligand substitution at octahedral metal centers are well-established. For example, a dissociative mechanism would involve the initial breaking of a W-L bond to form a five-coordinate intermediate, which is then attacked by the incoming ligand. Conversely, an associative mechanism would involve the formation of a seven-coordinate intermediate.
Urea Self-Protonation Reactions Triggered by Tungsten Chlorides
A fascinating aspect of the reactivity of higher-valent tungsten chlorides, including WCl₆ and by extension WCl₅, is their ability to trigger self-protonation of N-substituted ureas. When tungsten hexachloride (WCl₆) reacts with ureas like tetramethylurea (tmu) and 1,3-diphenylurea (B7728601) (dpu), it can lead to the formation of protonated urea salts.
For example, the reaction between WCl₆ and dpu in a 1:1 molar ratio can yield [dpu(O-H)][WCl₆]. The proton source for this reaction is believed to be the urea molecule itself, through the activation of an N-H bond, a process potentially mediated by the solvent. These protonated urea salts, which are generally unstable at higher temperatures, can then release hydrogen chloride (HCl) and lead to the formation of the WCl₅ coordination complexes mentioned previously.
Organic Reaction Pathways
This compound and its parent compound, tungsten hexachloride, are important precursors for catalysts in various organic reactions, particularly those involving olefins.
Lewis Acid Catalysis in Specific Organic Transformations
Tungsten compounds, particularly in high oxidation states, can function as Lewis acids, accepting electron pairs from other molecules. This Lewis acidity is central to their catalytic activity. While specific examples of WCl₅ acting as a Lewis acid catalyst in a broad range of organic transformations are not extensively detailed in the provided search results, its role in olefin metathesis is intrinsically linked to its Lewis acidic character. The catalyst interacts with the olefin, which acts as a Lewis base, initiating the catalytic cycle.
Tungsten-based catalysts are employed in various industrial processes, including hydration, oxidation, and polymerization reactions. For instance, supported tungsten oxide catalysts are known to generate Brønsted and Lewis acid sites that are active in reactions like ethanol (B145695) dehydration.
Role in Olefin Disproportionation and Metathesis Reactions
One of the most significant applications of tungsten chlorides is in catalysis for olefin metathesis, a reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. Historically, catalyst systems for olefin disproportionation (an earlier term for metathesis) were developed using tungsten salts in combination with co-catalysts.
A classic example is the catalyst system described by Calderon, consisting of tungsten hexachloride (WCl₆), ethanol, and an organoaluminum compound (EtAlMe₂). In such systems, WCl₆ is often reduced in situ to form the active catalytic species, which can be tungsten(V) or other lower oxidation states. These catalysts are effective for the metathesis of various olefins. For example, 2-butene (B3427860) can be converted to propylene (B89431) and pentenes, and α-olefins like 1-hexene (B165129) can be disproportionated to ethylene (B1197577) and 5-decene.
The currently accepted mechanism for olefin metathesis, first proposed by Chauvin in 1971, involves a metal-carbene (alkylidene) complex and a metallacyclobutane intermediate. The reaction is initiated by the formation of a tungsten alkylidene species. This active species then reacts with an olefin in a [2+2] cycloaddition to form a four-membered metallacyclobutane ring. This intermediate can then cleave in a different manner to release a new olefin and a new metal alkylidene, thus propagating the catalytic cycle.
Table 2: Components of Early Tungsten-Based Olefin Metathesis Catalyst Systems
| Tungsten Source | Co-catalyst / Additive | Target Reaction | Reference |
| WCl₆ | Ethanol, EtAlMe₂ | Metathesis of 2-pentene | |
| WCl₆ | Organotin compounds | Disproportionation of 1-hexene | |
| WCl₆ | AlCl₃ (trace) | Metathesis of terminal/internal olefins |
Polymerization of Olefins and Acetylenes
This compound (WCl₅), often in conjunction with a co-catalyst, serves as a catalyst for the polymerization of olefins and the metathesis of acetylenes. While its hexachloride counterpart, tungsten hexachloride (WCl₆), is more commonly cited in the literature for these reactions, WCl₅ plays a crucial role, sometimes being formed in situ from WCl₆ during the reaction. The catalytic activity of this compound is rooted in its ability to coordinate with the π-bonds of the monomers and facilitate their insertion into a growing polymer chain.
The polymerization of olefins, such as ethylene and propylene, by this compound generally follows a coordination polymerization mechanism, akin to the Ziegler-Natta catalysis. The process is initiated by the formation of an active catalytic species, which typically involves the alkylation of the tungsten center by a co-catalyst, such as an organoaluminum compound. This creates a tungsten-carbon bond that is the active site for polymerization.
The proposed mechanism involves the following key steps:
Coordination: An olefin monomer coordinates to the vacant orbital of the tungsten center of the active catalyst.
Insertion: The coordinated olefin is then inserted into the tungsten-carbon bond, extending the polymer chain by one monomer unit. This step proceeds through a four-centered transition state.
Chain Propagation: The process of coordination and insertion repeats, leading to the growth of the polymer chain.
Chain Termination: The polymerization is terminated through various pathways, including β-hydride elimination, which results in a polymer with a terminal double bond and a tungsten hydride species.
In the context of acetylene (B1199291) polymerization, tungsten-based catalysts are effective in promoting the formation of polyacetylenes, which are polymers with conjugated double bonds and interesting electronic properties. The mechanism is thought to involve the formation of a metal-carbene intermediate, which then reacts with acetylene monomers in a metathesis-like fashion. While detailed studies specifically isolating the role of WCl₅ are less common, its participation in catalytic systems for acetylene polymerization, often generated from WCl₆, is acknowledged in the field. For instance, the interaction of WCl₆ with an unsaturated ester can lead to the reduction of tungsten to WCl₅, which then forms a complex that can participate in the polymerization process. researchgate.net
Reactions with Carboxylic Acids
This compound exhibits distinct reactivity towards carboxylic acids, which can lead to the formation of several products depending on the nature of the carboxylic acid and the reaction conditions. The chemistry of high-valent tungsten chlorides with carboxylic acids often involves a chlorine/oxygen exchange, similar to the reactivity observed with phosphorus pentachloride (PCl₅). researchgate.net
One of the primary reactions is the conversion of carboxylic acids into their corresponding acyl chlorides. This transformation is driven by the oxophilicity of the tungsten center. In this reaction, the hydroxyl group of the carboxylic acid is replaced by a chlorine atom from this compound.
Furthermore, this compound can react with carboxylic acids to form tungsten carboxylate complexes. A notable example is the reaction of tungsten hexachloride (WCl₆) with trichloroacetic acid (CCl₃COOH). In a 1:2 molar ratio, this reaction proceeds with the release of hydrogen chloride (HCl) and affords a mixture of this compound trichloroacetate, WCl₅(O₂CCCl₃), and tungsten tetrachloride bis(trichloroacetate), WCl₄(O₂CCCl₃)₂. researchgate.netunipi.it The formation of WCl₅(O₂CCCl₃) can be isolated in good yield when a 1:1 molar ratio of WCl₆ to CCl₃COOH is used. researchgate.netunipi.it
The general reaction can be summarized as: WCl₆ + RCOOH → WCl₅(O₂CR) + HCl
This reaction highlights the ability of the carboxylate group to act as a ligand, coordinating to the tungsten center. The resulting carboxylate complexes can serve as precursors for the synthesis of other organotungsten compounds. The nature of the 'R' group on the carboxylic acid can influence the reaction pathway. For instance, with some carboxylic acids, the reaction may favor the formation of acyl chlorides and tungsten oxychlorides. researchgate.netunipi.it
The table below summarizes the products observed in the reaction of tungsten hexachloride with different carboxylic acids, including the formation of a this compound complex.
Applications in Advanced Materials Synthesis and Deposition
Precursor for Tungsten-Based Thin Films
Chemical Vapor Deposition (CVD) of Tungsten Films
Tungsten pentachloride is utilized as a precursor in Chemical Vapor Deposition (CVD) processes to produce tungsten thin films. google.com This method is integral to semiconductor fabrication, where tungsten films are employed for creating low-resistivity electrical connections, including horizontal interconnects and vias between adjacent metal layers. google.com The CVD process with WCl₅ typically involves its reduction at elevated temperatures on a suitable substrate. google.com
In a typical tungsten deposition process, a barrier layer is first deposited on a dielectric substrate, which is then followed by the deposition of a thin tungsten nucleation layer. Subsequently, the bulk of the tungsten film is grown on this nucleation layer. google.com Both the nucleation and the bulk fill layers can be deposited using this compound. For the bulk tungsten fill, a CVD process is often employed, where the substrate is exposed to WCl₅ and a reducing agent. google.comgoogle.com Hydrogen gas is a commonly used reducing agent in this process. google.com Other reducing agents that can be used include silanes, boranes, and germanes. google.com To mitigate the decomposition of the reducing agent, its flow can be diluted. google.com
Atomic Layer Deposition (ALD) as a Fluorine-Free Tungsten (FFW) Precursor
This compound is gaining attention as a fluorine-free tungsten (FFW) precursor for Atomic Layer Deposition (ALD), which is a method that allows for the deposition of ultrathin, highly conformal films with atomic-level precision. The use of fluorine-free precursors like WCl₅ is advantageous as it avoids the incorporation of fluorine into the deposited film, which can otherwise lead to issues such as electromigration and damage to adjacent components in electronic devices. google.comcolab.ws
The ALD of tungsten metal using WCl₅ involves the sequential exposure of a substrate to the precursor and a co-reactant. Theoretical studies using density functional theory (DFT) have shown that the reactions for ALD of tungsten metal are exothermic with atomic hydrogen (H), diethylamine (B46881) borane (B79455) (DEAB), and dimethylamine (B145610) borane (DMAB), indicating thermodynamic feasibility. colab.ws In contrast, the reaction with molecular hydrogen (H₂) is endothermic. colab.ws
Experimentally, tungsten films have been successfully deposited using WCl₅ and H₂ plasma as the reactant at temperatures between 200-300°C. colab.ws These films have been found to be polycrystalline with a resistivity of approximately 395 µΩ-cm and a chlorine content below 1 atomic%. colab.ws The use of Ar/H₂ plasma has also been reported for the ALD of high-purity tungsten thin films from a WCl₅ precursor, which demonstrated superior electrical properties compared to films deposited from a metal-organic precursor.
| Co-reactant | Deposition Temperature (°C) | Film Properties |
| H₂ plasma | 200-300 | Polycrystalline, Resistivity: ~395 µΩ-cm, Chlorine content: < 1 atomic% |
| Diethylamine borane (DEAB) | 200-300 | Experimental deposition confirmed |
| Dimethylamine borane (DMAB) | Not specified | Theoretically exothermic reaction |
| Atomic Hydrogen (H) | Not specified | Theoretically exothermic reaction |
Tungsten nitride (WNₓ) thin films can be deposited by plasma-enhanced ALD (PEALD) using WCl₅ as the fluorine-free precursor. In this process, a mixture of nitrogen (N₂) and hydrogen (H₂) plasma is often used as the counter-reactant. The properties of the resulting WNₓ films can be tuned by optimizing process parameters such as the N₂ + H₂ gas ratio, deposition temperature, and plasma power.
Studies have shown that at a deposition temperature of 250°C, a nanocrystalline hexagonal WN phase is formed. By increasing the H₂ ratio in the N₂ + H₂ plasma, this can be transformed into a crystalline cubic W₂N phase, which exhibits lower resistivity. This PEALD process can be carried out in a temperature range of 200-325°C. The resulting films show good uniformity and low levels of oxygen and chlorine impurities. Post-annealing of the deposited WNₓ films can further promote the formation of a stable cubic phase and lower the sheet resistance. Experimental findings have also confirmed the deposition of crystalline W₂N when NH₃ is used as a reactant. colab.ws
| Co-reactant | Deposition Temperature (°C) | Resulting Phase | Key Findings |
| N₂ + H₂ plasma | 200-325 | Hexagonal WN, Cubic W₂N | Film phase can be tuned by adjusting the H₂ ratio in the plasma. Higher H₂ ratio leads to lower resistivity cubic W₂N. |
| NH₃ | Not specified | Crystalline W₂N | Experimental deposition confirmed. |
The deposition of tungsten carbide (WCₓ) films using WCl₅ as a precursor in an ALD process has been investigated primarily through theoretical studies. Density functional theory (DFT) simulations have been used to explore potential reaction pathways. These simulations have predicted the growth of tungsten carbide through the reaction of a tungsten chloride surface with trimethylaluminum (B3029685) (TMA). The detailed reaction mechanisms simulated for the reaction of WCl₅ with triethylaluminum (B1256330) (TEA) are helpful in explaining the growth of WCₓ. While much of the experimental work on ALD of tungsten carbide has utilized tungsten hexachloride (WCl₆), these theoretical studies suggest the feasibility of using WCl₅.
Currently, there is limited specific information available in the literature regarding the atomic layer deposition of tungsten silicides (WSi₂) and tungsten chalcogenides (WX₂, where X = S, Se, Te) using this compound as the precursor. Research in these areas has predominantly focused on other tungsten precursors. For instance, the ALD of tungsten silicide has been explored using WCl₆ with silane, disilane, or dichlorosilane (B8785471) as the silicon source. Similarly, for tungsten chalcogenides like WS₂, ALD processes have been developed using precursors such as tungsten hexafluoride (WF₆) and H₂S, as well as metal-organic tungsten compounds. Further research is needed to establish viable ALD processes for WSi₂ and WX₂ using WCl₅.
Precursor for Tungsten-Based Nanoparticles
This compound can be utilized as a starting material for the synthesis of tungsten nanoparticles. labpartnering.orggoogle.com These nanoparticles, typically in the size range of 5 to 20 nm, are of interest for various applications due to their unique properties. labpartnering.orggoogle.com Synthesis methods often involve the chemical reduction of a tungsten halide salt in an oxygen- and moisture-free environment. labpartnering.org A related compound, tungsten hexachloride (WCl6), has been used to produce very small (1-2 nm) tungsten nanoparticles via reduction with dissolved sodium in liquid ammonia (B1221849). rsc.org Such methods can be adapted for WCl5, providing a route to produce tungsten nanoparticles without the need for surfactants or other stabilizing ligands. labpartnering.org
Surface Modification of Materials (e.g., adhesion, wettability, electrical conductivity)
The deposition of a thin tungsten film from a WCl5 precursor is a direct method of surface modification. This process can fundamentally alter the properties of a substrate's surface. For example, depositing a tungsten film onto a dielectric material imparts electrical conductivity to its surface. The low resistivity of tungsten films grown from WCl5 makes this an effective way to create conductive surfaces. researchgate.net Furthermore, the deposited films can modify properties like adhesion, which is a critical factor for the performance of coatings in microelectronics and MEMS. researchgate.netresearchgate.net
Synthesis of Various Tungsten Compounds (e.g., Oxides, Nitrides, Carbides)
This compound is a versatile precursor not only for pure tungsten but also for a range of other tungsten-based materials. By selecting appropriate co-reactants and process conditions, WCl5 can be used to synthesize tungsten oxides, nitrides, and carbides.
Tungsten Nitrides (WNx): In ALD processes, reacting WCl5 with ammonia (NH3) can produce tungsten nitride films. colab.ws Tungsten nitride is a hard, ceramic material with excellent thermal stability, making it useful as a catalytic material and in wear-resistant applications. tungsten-powder.com
Tungsten Carbides (WCx): Tungsten carbide films can be synthesized using WCl5 in ALD with reactants like triethylaluminum (TEA). colab.ws Nanocrystalline tungsten carbide, known for its extreme hardness, can also be synthesized from the related WCl6, indicating potential pathways for WCl5 as well. researchgate.net
Tungsten Oxides (WOx): While many synthesis routes for tungsten oxide nanoparticles start from tungstic acid or sodium tungstate, halide precursors like WCl6 have also been used in chemical deposition methods, suggesting the applicability of WCl5 for creating these functional oxides, which have applications in sensors, electrochromic devices, and photocatalysis. arxiv.orgresearchgate.net
Table 2: Synthesis of Tungsten Compounds from Tungsten Chloride Precursors
| Target Compound | Co-reactant / Method | Precursor | Source(s) |
| Tungsten Nitride (WNx) | Ammonia (NH3) plasma | WCl5 | colab.ws |
| Tungsten Carbide (WCx) | Triethylaluminum (TEA) | WCl5 | colab.ws |
| Tungsten Carbide (WC) | Methane, Hydrogen | WCl6 | wikipedia.org |
| Tungsten Oxide (WO3) | Oxygen in organic solvent | WCl6 | researchgate.net |
| Tungsten (W) | Hydrogen (H2) plasma | WCl5 | colab.ws |
Catalytic Research and Mechanistic Insights
Catalysis in Organic Synthesis
In the realm of organic synthesis, tungsten pentachloride has proven to be a valuable catalyst and precursor for various transformations. Its ability to activate substrates and participate in catalytic cycles has been exploited in several key areas, including olefin polymerization, the oxidation of alcohols, olefin metathesis, and acetylene (B1199291) polymerization.
This compound is a key component in Ziegler-Natta type catalyst systems for olefin polymerization. These systems typically consist of a transition metal halide, such as WCl₅, and a cocatalyst, which is often an organoaluminum compound like triethylaluminum (B1256330) (Al(C₂H₅)₃). minia.edu.egpcbiochemres.comwikipedia.orgbritannica.comtaylorandfrancis.com The combination of these two components generates the active catalytic species responsible for initiating and propagating the polymerization chain.
The general mechanism for Ziegler-Natta catalysis involves the formation of an active site at the tungsten center where the olefin monomer can coordinate and subsequently insert into a growing polymer chain. minia.edu.egpcbiochemres.com The organoaluminum cocatalyst plays a crucial role in alkylating the tungsten center and creating a vacant coordination site, which is essential for the binding of the olefin. minia.edu.eg
Table 1: Components of a Typical Tungsten-Based Ziegler-Natta Catalyst System
| Component | Example | Function |
| Transition Metal Halide | This compound (WCl₅) | Precursor to the active catalytic center. |
| Cocatalyst | Triethylaluminum (Al(C₂H₅)₃) | Alkylating agent and activator of the transition metal halide. |
| Monomer | Ethylene (B1197577) (C₂H₄) | The building block for the resulting polymer chain. |
The activity and stereoselectivity of these catalyst systems can be influenced by various factors, including the nature of the transition metal, the cocatalyst, and the reaction conditions. While titanium-based Ziegler-Natta catalysts are more common for the production of stereoregular polymers like isotactic polypropylene, tungsten-based systems have also demonstrated significant activity in olefin polymerization. pcbiochemres.comnobelprize.org
This compound exhibits oxidative properties and can be utilized in the oxidation of alcohols to aldehydes and ketones. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction of tungsten hexachloride (WCl₆), a closely related compound, with alcohols is known to produce tungsten(V) species, indicating the involvement of the W(V) oxidation state in these transformations. unipi.it This suggests that WCl₅ can act as an oxidant in these reactions.
The oxidation process generally involves the coordination of the alcohol to the tungsten center, followed by the abstraction of a hydride, leading to the formation of the corresponding carbonyl compound. wikipedia.org The reaction conditions can be tuned to favor the formation of either the aldehyde from a primary alcohol or the ketone from a secondary alcohol. wikipedia.orglibretexts.org Milder oxidizing agents are often required to prevent the over-oxidation of primary alcohols to carboxylic acids. organic-chemistry.orglibretexts.org
Table 2: Oxidation of Ethanol (B145695) to Acetaldehyde
| Oxidizing System | Product | Observations |
| Pt/WO₃ | Acetaldehyde | Significant activity in oxidative dehydrogenation at room temperature. researchgate.netutwente.nl |
| General Mild Oxidants (e.g., PCC, DMP) | Acetaldehyde | Prevents over-oxidation to carboxylic acid. wikipedia.orglibretexts.org |
Research on tungsten oxide-based materials has shown that they can be active in the photocatalytic oxidation of alcohols, with the W⁵⁺ species on the surface playing a role in the catalytic cycle. rsc.org
This compound is a precursor for catalysts used in olefin metathesis, a reaction that involves the redistribution of alkylidene fragments between two olefin molecules. mostwiedzy.plmit.edu This reaction is also referred to as olefin disproportionation. A key breakthrough in understanding the mechanism of this reaction was the proposal by Yves Chauvin, which involves the formation of a metal carbene intermediate and a metallacyclobutane ring. mostwiedzy.plrsc.orgnobelprize.org For this work, Chauvin, along with Robert H. Grubbs and Richard R. Schrock, was awarded the Nobel Prize in Chemistry in 2005. mostwiedzy.plrsc.org
The Chauvin mechanism proceeds as follows:
Initiation: A metal carbene complex is formed from the tungsten catalyst.
Propagation: The metal carbene reacts with an olefin to form a four-membered metallacyclobutane intermediate.
This intermediate then cleaves in a productive manner to yield a new olefin and a new metal carbene, which can then continue the catalytic cycle. mostwiedzy.plmit.edursc.org
Catalyst systems for olefin metathesis often involve tungsten halides, such as WCl₅ or WCl₆, in combination with a cocatalyst. nobelprize.orgmit.edu These systems are effective in promoting both ring-opening metathesis polymerization (ROMP) of cyclic olefins and the metathesis of acyclic olefins. nobelprize.orgmit.edu
Table 3: Key Intermediates in the Chauvin Mechanism for Olefin Metathesis
| Intermediate | Description | Role in the Catalytic Cycle |
| Metal Carbene | A species with a metal-carbon double bond. | Initiates the reaction and is regenerated in each cycle. rsc.orgnobelprize.org |
| Metallacyclobutane | A four-membered ring containing the metal and three carbon atoms. | Formed from the reaction of the metal carbene and an olefin; its cleavage leads to product formation. mostwiedzy.plrsc.org |
Tungsten-based catalysts, including those derived from this compound, are effective in the polymerization of acetylene to produce polyacetylene. researchgate.netoborolabs.comresearchgate.net Polyacetylene is a conductive polymer that has been the subject of intense research. The discovery and development of conductive polymers, including the synthesis of polyacetylene, led to the Nobel Prize in Chemistry in 2000 for Alan Heeger, Alan MacDiarmid, and Hideki Shirakawa. researchgate.net
The polymerization of acetylene can be achieved using Ziegler-Natta type catalysts, similar to those used for olefin polymerization. researchgate.net These systems often consist of a tungsten compound and an organoaluminum cocatalyst. The properties of the resulting polyacetylene, such as its cis/trans isomer content, can be influenced by the reaction temperature and the specific catalyst system used. researchgate.net
More recently, highly efficient tungsten-based catalysts have been developed for the polymerization of both mono- and disubstituted acetylenes, leading to polymers with interesting properties such as conductivity and gas permeability. oborolabs.com
Heterogeneous Catalysis and Environmental Applications
This compound also serves as a precursor for the preparation of heterogeneous catalysts that have important environmental applications, particularly in the petroleum refining industry. These catalysts are crucial for removing heteroatoms from crude oil fractions, a process known as hydrotreating.
Hydrotreating is a vital catalytic process in petroleum refineries that involves the removal of sulfur (hydrodesulfurization, HDS), nitrogen (hydrodenitrogenation, HDN), and aromatic compounds (hydrodearomatization, HDA), as well as the cracking of large hydrocarbon molecules (hydrocracking). utwente.nlrsc.org Catalysts for these processes are often based on transition metal sulfides supported on high-surface-area materials like alumina (B75360) (Al₂O₃). mostwiedzy.plrsc.org
Tungsten is a key component in many hydrotreating catalysts, often in combination with nickel (Ni) or cobalt (Co). utwente.nlrsc.org These catalysts are typically prepared by impregnating the support with precursor salts of the active metals, which can include this compound. The catalyst is then sulfided to convert the metal oxides to their active sulfide (B99878) forms.
Hydrodenitrogenation (HDN): The removal of nitrogen from organonitrogen compounds is crucial as these compounds can poison downstream catalysts. utwente.nl Nickel-tungsten sulfide catalysts have shown high activity for HDN. rsc.orgamanote.comnacatsoc.orgcup.edu.cnosti.gov
Hydrodesulfurization (HDS): The removal of sulfur from compounds like thiophene (B33073) and its derivatives is essential to reduce SOx emissions upon fuel combustion. uu.nlmdpi.comroaldhoffmann.comresearchgate.netdicp.ac.cn
Hydrodearomatization (HDA): The saturation of aromatic rings is important for improving the quality of fuels like diesel.
Hydrocracking: This process breaks down large hydrocarbon molecules into smaller, more valuable products.
Table 4: Common Components of Tungsten-Based Hydrotreating Catalysts
| Component | Example | Function |
| Active Metals | Nickel (Ni), Tungsten (W) | Provide the catalytic sites for the hydrotreating reactions. rsc.org |
| Support | Alumina (Al₂O₃) | Provides high surface area and mechanical stability for the active metal sulfides. mostwiedzy.pl |
| Promoter | Cobalt (Co) or Nickel (Ni) | Enhances the activity of the primary catalytic metal (e.g., Mo or W). |
Co-Catalyst with Platinum in Fuel Cell Applications
In the realm of proton exchange membrane fuel cells (PEMFCs), platinum (Pt) has long been the benchmark catalyst. However, its high cost and susceptibility to poisoning by carbon monoxide (CO) have driven research toward more robust and cost-effective solutions. Tungsten-based materials, particularly tungsten carbide (WC), have emerged as promising co-catalysts and support materials for platinum. soton.ac.ukmdpi.com this compound can be utilized as a precursor in the synthesis of these advanced catalyst supports.
The addition of tungsten carbide to platinum catalysts offers several key advantages. It enhances the catalyst's resistance to corrosion in the acidic environment of the fuel cell and improves the stability of the platinum nanoparticles. mdpi.com This stabilization is crucial for maintaining catalytic activity over the operational lifetime of the fuel cell. Furthermore, the presence of tungsten modifies the electronic properties of platinum, which can enhance its intrinsic activity for the hydrogen oxidation reaction (HOR) at the anode. mdpi.com Studies have shown that phosphorus-modified palladium nanoparticles on a tungsten carbide/mesoporous carbon composite exhibited significantly higher HOR activity than commercial Pt/C catalysts. mdpi.com The synergistic effect between tungsten carbide and the noble metal facilitates more efficient catalysis, making it a viable strategy to reduce the reliance on expensive platinum. mdpi.com
DeNOx Applications
Tungsten-based catalysts are integral to the selective catalytic reduction (SCR) of nitrogen oxides (NOx), a critical technology for controlling emissions from stationary sources like power plants and industrial boilers, as well as from diesel engines. mdpi.com The most common formulation involves tungsten oxide (WO₃) as a promoter for vanadia (V₂O₅) catalysts supported on titania (TiO₂). mdpi.com this compound can serve as a precursor for depositing the active tungsten oxide species onto the support material.
Total Oxidation of Volatile Organic Compounds (VOCs)
Volatile organic compounds (VOCs) are significant air pollutants emitted from various industrial processes and consumer products. Catalytic oxidation is an effective method for their abatement, converting them into less harmful substances like carbon dioxide and water. researchgate.net Tungsten-based materials, particularly tungsten oxides synthesized from precursors like this compound, have demonstrated significant activity in the total oxidation of VOCs. mdpi.comresearchgate.net
These catalysts can be employed in different forms, such as tungsten-impregnated activated carbon, which combines the adsorptive properties of carbon with the catalytic activity of tungsten. researchgate.net Tungsten oxide's effectiveness stems from its redox properties and surface acidity, which facilitate the breakdown of a wide range of organic molecules. mdpi.com For instance, tungsten-impregnated activated carbon has shown high catalytic efficiency for the removal of toluene, ethylbenzene, and chlorobenzene. researchgate.net Photocatalytic oxidation using tungsten trioxide (WO₃) under visible light is also a promising route for VOC degradation. mdpi.com
| Catalyst System | Target VOCs | Reported Efficiency | Reference |
| Tungsten-impregnated Activated Carbon | Toluene | 85.45 ± 1.78% | researchgate.net |
| Tungsten-impregnated Activated Carbon | Ethylbenzene | 93.9 ± 1.16% | researchgate.net |
| Tungsten-impregnated Activated Carbon | Chlorobenzene | 85.9 ± 2.26% | researchgate.net |
| MoO₃- and WO₃-promoted V₂O₅/TiO₂ | Benzene, Chlorobenzene | Effective for total oxidation | mdpi.com |
Pollutant Remediation in Liquid Phase (Photocatalysis)
Beyond gas-phase applications, tungsten-based materials are highly effective in the photocatalytic remediation of pollutants in aqueous environments. bohrium.com Tungsten trioxide (WO₃) is a particularly attractive photocatalyst due to its ability to absorb visible light, its non-toxicity, and its high chemical stability. mdpi.commdpi.com this compound can be used in the synthesis of various WO₃ nanostructures and composites for these applications.
The photocatalytic process is initiated when WO₃ absorbs light, generating electron-hole pairs. These charge carriers migrate to the catalyst surface and react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals. These ROS then attack and mineralize a wide array of organic pollutants, including industrial dyes, phenols, and pharmaceutical compounds, breaking them down into simpler, non-toxic molecules. bohrium.comresearchgate.net The efficiency of these photocatalysts can be further enhanced by creating heterojunctions with other materials or by doping, which improves charge separation and extends the light absorption range. bohrium.commdpi.com
Water Splitting Catalysis
The production of hydrogen through water splitting is a key goal for a sustainable energy economy. Tungsten-based materials, including tungsten carbides, sulfides, phosphides, and oxides, have been extensively investigated as catalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). mdpi.comresearchgate.net Tungsten carbide, in particular, has been highlighted for its platinum-like catalytic behavior, making it a promising low-cost alternative to noble metal catalysts. nih.gov
Mechanistic Studies of Catalytic Processes
First-Principles Studies of Surface Reaction Mechanisms (e.g., in ALD/ALE)
First-principles calculations, particularly those based on density functional theory (DFT), have provided profound insights into the atomic-scale mechanisms of surface reactions involving tungsten compounds. These studies are especially valuable for understanding processes like Atomic Layer Deposition (ALD) and Atomic Layer Etching (ALE), where tungsten chlorides (WCl₅ and WCl₆) are common precursors. nih.govresearchgate.net
In the context of tungsten ALD, DFT simulations have been used to investigate the feasibility of various co-reactants and to predict the reaction pathways. researchgate.net For instance, studies on ALD using WCl₅ as a precursor have explored different reducing agents to deposit pure tungsten films, identifying exothermic and endothermic reaction pathways that guide experimental process development. researchgate.net
For thermal ALE of tungsten, first-principles studies have elucidated the sequential oxidation and chlorination steps. nih.govacs.org The process typically involves an initial oxidation of the tungsten surface to form a thin WOₓ layer. nih.gov A subsequent pulse of a chlorine-containing precursor, such as WCl₆, reacts with this oxide layer. DFT calculations have shown that this reaction leads to the formation of volatile tungsten oxychloride species, such as WOCl₄ and WO₂Cl₂. nih.govacs.orgresearchgate.net These studies have also calculated the energetics of these reactions, revealing that while the formation of these volatile products is favorable, their desorption from the surface can be an energy-intensive step, explaining the need for elevated temperatures in experimental ALE processes. nih.govresearchgate.net
| Process Step | Key Species Involved | Energy Change (Example) | Reference |
| Surface Oxidation | W (surface), O₂, O₃ | Exergonic | nih.gov |
| Chlorination Reaction | WOₓ (surface), WCl₆ (gas) | Forms volatile products | nih.govacs.org |
| Product Desorption | WOCl₄ (gas), WO₂Cl₂ (gas) | Endothermic (up to 4.7 eV) | nih.govresearchgate.net |
These computational investigations are crucial for the rational design of new precursors and for optimizing process conditions to achieve the atomic-level precision required in modern semiconductor manufacturing. nih.gov
Advanced Characterization and Spectroscopic Analysis in Research
X-ray Diffraction (XRD) Techniques
X-ray diffraction stands as a cornerstone technique for the solid-state characterization of tungsten pentachloride, revealing detailed information about its atomic arrangement in the crystalline state.
Single-crystal X-ray diffraction (SCXRD) has been instrumental in definitively determining the solid-state structure of this compound. Early investigations, supported by far-infrared spectroscopy, corrected initial suggestions of a trimeric cluster and established that WCl₅ exists as a dimer, W₂Cl₁₀. This dimeric structure consists of two tungsten atoms bridged by two chlorine atoms, with each tungsten atom being in a distorted octahedral coordination environment.
The analysis revealed a bioctahedral arrangement where two WCl₆ octahedra share an edge. The tungsten-tungsten distance in this dimer is approximately 3.814 Å, which is considered a non-bonding distance. This dimeric form is isostructural with other pentachlorides like niobium pentachloride (Nb₂Cl₁₀) and molybdenum pentachloride (Mo₂Cl₁₀). However, upon evaporation, the dimeric structure dissociates to form trigonal bipyramidal WCl₅ monomers.
A summary of key crystallographic data for the dimeric form of this compound is presented below.
| Parameter | Value |
| Chemical Formula | W₂Cl₁₀ |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a | 17.438(4) Å |
| b | 17.706 Å |
| c | 6.063(1) Å |
| β | 95.51(2)° |
| W-W distance | 3.814 Å |
| Coordination Geometry | Distorted Octahedral |
Note: The unit cell parameters correspond to what is referred to as Phase 2 in PXRD studies.
Powder X-ray diffraction (PXRD) is a crucial technique for identifying the crystalline phases of this compound present in a bulk sample. Research has identified at least two distinct crystalline phases of WCl₅, designated as Phase 1 and Phase 2. Both phases are monoclinic with the space group C2/m and are constructed from the W₂Cl₁₀ dimer.
The transformation between these two phases is considered diffusionless, meaning it involves slight positional shifts of atoms and a change in the unit cell's β angle without significant reorganization of the crystal structure. PXRD allows for the quantification of the relative amounts of each phase in a sample by using methods like the Rietveld refinement. This is particularly important for quality control and for understanding how synthesis and storage conditions affect the material's composition.
The unit cell parameters for the two phases have been determined from PXRD data as follows:
| Phase | a (Å) | b (Å) | c (Å) | β (°) |
| Phase 1 | 18.11 | 17.72 | 5.809 | 90.35 |
| Phase 2 | 17.438 | 17.706 | 6.063 | 95.51 |
Data sourced from patent literature describing the characterization and manipulation of WCl₅ phases.
Computational Chemistry Methodologies
Computational chemistry provides powerful tools to investigate the properties and reactivity of this compound, complementing experimental findings with theoretical insights into its electronic structure and dynamic behavior.
Density Functional Theory (DFT) has been extensively applied to study the molecular properties of this compound. DFT calculations have been used to optimize the molecular structures of various tungsten chlorides, including the WCl₅ monomer. For monomeric WCl₅, calculations performed under D₃h symmetry indicate an orbitally degenerate (²E″) ground state, with calculated bond distances showing good agreement with experimental data.
A significant finding from DFT studies is the investigation of the Jahn-Teller (J-T) effect in the d¹ WCl₅ monomer. The J-T energy of distortion to C₂v symmetry was calculated to be very small (1.8 kJ mol⁻¹), an order of magnitude smaller than the estimated spin-orbit coupling energy. This supports the suggestion that any potential J-T distortion in this molecule is quenched by strong spin-orbit coupling. DFT is also employed to predict the feasibility of reactions involving this compound, such as its use as a precursor in atomic layer deposition (ALD). For instance, simulations have been used to study potential reaction pathways and activation energies for the reduction of tungsten chlorides by various co-reactants.
Molecular dynamics (MD) simulations are a powerful computational method for simulating vibrational spectra. By explicitly modeling the motion of atoms over time, MD can capture the complex intra- and intermolecular interactions that influence vibrational frequencies. First-principles molecular dynamics (FPMD), in particular, has proven to be an accurate method for describing the vibrational properties of many compounds.
While specific MD simulation studies focusing exclusively on the vibrational spectrum of this compound are not prominently detailed in the reviewed literature, the methodology is broadly applicable. For a molecule like WCl₅, MD simulations could be used to compute infrared or Raman spectra by analyzing the time-correlation functions of the dipole moment or polarizability, respectively. This approach would account for anharmonic effects and the influence of the molecule's environment, providing a more realistic spectrum than static calculations based on the harmonic approximation.
Spectroscopic Characterization Techniques
Various spectroscopic techniques are employed to probe the vibrational and electronic properties of this compound. Infrared (IR) spectroscopy has been used to characterize the monomeric form of WCl₅. In these studies, solid this compound was heated in a vacuum, and the vapor species were isolated in an inert matrix at low temperatures (ca. 12 K). The resulting IR spectra showed intense features that were assigned to the stretching modes of the monomeric WCl₅ molecule, which possesses D₃h symmetry.
The key vibrational frequencies and their assignments are summarized below:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 410 | A₂″ stretch |
| 365 | E′ stretch |
These assignments are for the monomeric D₃h WCl₅ molecule isolated in an inert matrix.
Microscopic and Thermal Analysis Techniques
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for characterizing the morphology, size, and crystal structure of materials. While high-resolution images of this compound itself are not commonly published due to its high reactivity and sensitivity to the electron beam, these techniques are critical for analyzing the materials synthesized from WCl₅.
This compound is a vital precursor in the synthesis of two-dimensional (2D) transition metal dichalcogenides, such as tungsten disulfide (WS₂) and tungsten diselenide (WSe₂), via methods like chemical vapor deposition (CVD). rsc.orgrsc.orgwikipedia.org
Scanning Electron Microscopy (SEM): SEM is used to investigate the surface morphology of the resulting thin films or powders. It provides information on the large-area uniformity, grain size, and topography of the synthesized material. For example, in the CVD growth of WS₂, SEM can reveal the coverage of the substrate and the formation of characteristic triangular or hexagonal platelet crystallites. soton.ac.uk
Transmission Electron Microscopy (TEM): TEM offers much higher resolution, providing detailed insight into the nanostructure of the materials. nih.govresearchgate.net It can be used to determine the number of layers in 2D materials, identify crystal defects, and analyze the atomic arrangement through high-resolution imaging. Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can confirm the crystallinity and phase of the synthesized nanostructures.
The crystal structure of solid this compound has been determined by X-ray diffraction to be monoclinic, which provides the foundational knowledge of the material's solid-state arrangement that is then studied at the micro and nanoscale. materialsproject.org
Differential Thermal Scanning Calorimetry (DSC) for Reaction Pathways and Phase Formations
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method is instrumental in identifying thermal events such as phase transitions, crystallization, and chemical reactions, which manifest as endothermic or exothermic peaks in the DSC thermogram.
In the context of tungsten chlorides, DSC has been effectively combined with X-ray Diffraction (XRD) to investigate complex reaction systems. Research on the reduction of tungsten hexachloride (WCl₆) with copper powder illustrates this approach, where thermal effects monitored by DSC are used to detect the reaction pathways and the formation of new compounds. researchgate.net As the temperature increases, the DSC curve reveals distinct thermal events that correspond to the creation of a series of new crystalline phases. researchgate.net This combined methodology allows for the precise identification of intermediate compounds and their formation temperatures.
A similar study involving the reduction of WCl₆ with copper identified a sequence of phase formations as the reaction progresses. researchgate.net The initial reaction at temperatures as low as 60°C leads to the formation of various copper-tungsten-chloride compounds. researchgate.net
Table 1: Successive Crystalline Phases Identified by DSC/XRD in the Cu/W/Cl System
| Order of Formation | Crystalline Phase |
| 1 | α-CuₓWCl₆ |
| 2 | β-CuₓWCl₆ |
| 3 | γ-CuₓWCl₆ |
| 4 | α-Cu₂W₂Cl₁₀ |
| 5 | β-Cu₂W₂Cl₁₀ |
| 6 | Cu₂[W₆Cl₁₄] |
| This table details the sequence of crystalline phases formed during the reaction of WCl₆ with copper, as identified through combined DSC and XRD analysis. researchgate.net |
This application of DSC is crucial for mapping the reaction landscape of tungsten halides, providing fundamental data for the controlled synthesis of novel materials with specific electronic and structural properties.
Thermogravimetric Analysis (TGA) for Precursor Suitability and Decomposition
Thermogravimetric Analysis is a cornerstone technique for evaluating the suitability of molecular precursors for vapor deposition processes. TGA measures the change in mass of a sample as a function of temperature or time, providing critical data on thermal stability, decomposition pathways, and sublimation or vaporization kinetics. ucf.edu For a compound like this compound, which exists as the dimer [WCl₅]₂ in its solid state, TGA is the primary method for determining its viability as a precursor in ALD and CVD. researchgate.net
A comprehensive TGA study of commercially available tungsten precursors, including [WCl₅]₂, was conducted to establish key thermophysical parameters. In these non-isothermal experiments, the sample is heated at a constant rate, and the mass loss due to sublimation is recorded. The temperature range over which 5% to 95% of the mass is lost is defined as the "TGA temperature window," which indicates the probable temperature range for a successful ALD process.
From the TGA data, crucial kinetic parameters such as the activation energy (Ea) for sublimation and the enthalpy of sublimation (ΔHsub) can be calculated. These parameters are vital for optimizing precursor delivery and deposition rates in a reactor. Below are selected findings from TGA experiments on [WCl₅]₂ performed at a constant heating rate with varying masses and at a constant mass with varying heating rates.
Table 2: TGA-Derived Thermophysical Parameters for [WCl₅]₂
| Experiment Condition | Sample Mass (mg) | Heating Rate (°C/min) | Slope (Arrhenius Plot) | R² (Arrhenius Plot) |
| Variable Mass | 3.09 | 10 | -7.03 | 0.88 |
| Variable Mass | 5.06 | 10 | -8.92 | 0.96 |
| Variable Mass | 8.10 | 10 | -9.87 | 0.99 |
| Variable Rate | 3.00 | 5 | -7.88 | 0.94 |
| Variable Rate | 3.09 | 10 | -7.03 | 0.88 |
| Variable Rate | 3.17 | 15 | -6.05 | 0.99 |
| This interactive table presents data from non-isothermal TGA experiments on this compound, highlighting its thermal behavior under different conditions. The slope of the Arrhenius plot is used to determine the activation energy of sublimation. |
The analysis confirms the volatility and thermal stability of WCl₅, making it a viable precursor for vapor phase deposition techniques. The data gathered from TGA helps researchers select appropriate operating temperatures that ensure efficient sublimation without inducing premature thermal decomposition.
Mass Spectrometry for Vapor Composition and Reaction Product Identification
Mass Spectrometry (MS) is an essential analytical tool for identifying chemical species by measuring their mass-to-charge ratio. In the study of precursor chemicals like this compound, MS is used to analyze the composition of the vapor phase and to identify products of chemical reactions.
A key characteristic of this compound is its structure in different phases. In the solid state, it exists as a dimer, W₂Cl₁₀, composed of two edge-sharing tungsten chloride octahedra. researchgate.net However, upon heating for sublimation, it dissociates into the monomeric WCl₅ molecule in the gas phase. researchgate.net This dissociation has been confirmed by mass spectrometry investigations, which are crucial for understanding the reactive species present in a CVD or ALD chamber. rsc.org
Further studies combining gas electron diffraction with mass spectrometry have provided detailed information on the gas-phase structure of tungsten chlorides. rsc.org These investigations confirm that the vapor produced from heating solid this compound is complex. rsc.orgresearchgate.net While the monomer WCl₅ is a primary component, the presence of other species cannot be discounted, which has implications for the interpretation of structural data derived from diffraction experiments alone. rsc.org
In the context of material deposition, MS can be coupled with the deposition chamber to monitor reaction byproducts in real-time. For instance, in a CVD process using a metal chloride precursor like WCl₅ and a reducing agent like hydrogen, the expected reaction is:
2 WCl₅ + 5 H₂ → 2 W + 10 HCl wikipedia.org
An in-situ mass spectrometer would be used to detect the gaseous byproduct, hydrogen chloride (HCl), confirming that the reduction reaction is proceeding as expected. This analytical capability is vital for process control and for elucidating the mechanisms of film growth. Additionally, high-purity analysis of solid WCl₅ often uses Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify trace metal impurities. epo.orggoogle.comgoogle.com
Emerging Research Areas and Future Directions
Development of Novel Battery Technologies
Tungsten pentachloride is being actively explored for its potential in the development of new battery technologies. smolecule.com Research is underway to incorporate tungsten-based materials into the anodes of lithium-ion batteries. In 2022, H.C. Starck Tungsten Powders invested in Nyobolt, a company specializing in fast-charging lithium-ion batteries that utilize advanced tungsten materials in their anodes. chemeurope.com Nyobolt's technology, which is based on niobium and tungsten anode systems, demonstrates significantly improved performance over conventional lithium-ion anode technologies. chemeurope.com
Key advantages of these tungsten-based anodes include: chemeurope.com
Rapid Charging: Capable of reaching over 90% charge in less than five minutes.
High Power Density: A tenfold increase in power density helps to alleviate range anxiety and allows for the use of smaller, lighter batteries.
Enhanced Durability: A tenfold increase in durability leads to a lower total cost of ownership over the battery's lifespan.
Improved Safety: These batteries exhibit a wider operating temperature range and a reduced risk of fire.
These advancements are paving the way for new applications in high-performance and industrial vehicles, robotics, consumer appliances, and stationary energy storage. chemeurope.com The development of such technologies is crucial for the broader adoption of electric vehicles and for creating a more sustainable energy storage industry. chemeurope.comeuropa.eu
Applications in Medicine and Energy Storage (via nanoparticle synthesis)
The synthesis of tungsten-based nanoparticles using this compound as a precursor is a burgeoning field with significant potential in medicine and energy storage. ontosight.ai Tungsten-based nanoparticles of uniform size and various compositions are being actively studied for a range of industrial applications, including battery electronics, mechanical processes, and catalysis. google.com
In the medical field, the unique properties of tungsten can be harnessed for applications such as advanced radiation shielding. itia.info The development of tungsten-based nanoparticles opens up possibilities for creating more effective and targeted drug delivery systems. researchgate.net
In the realm of energy storage, tungsten nanoparticles are being investigated for their catalytic activity and structural properties, which could lead to more efficient and durable energy storage devices. google.com The ability to control the size and shape of these nanoparticles by adjusting synthesis parameters is a key area of research. google.com
Expansion in Functional Materials Synthesis
This compound is a valuable precursor for the synthesis of a wide array of functional materials. smolecule.com Its utility as a catalyst in the synthesis of functional chemical products and as a raw material for other tungsten compounds makes it a compound of increasing importance. google.com
High-purity this compound is particularly sought after as a material for electronic components, such as those used in Metal-Organic Chemical Vapor Deposition (MO-CVD) and Atomic Layer Deposition (ALD), as well as for functional chemical catalysts. epo.orggoogle.com The compound's high reactivity and solubility in many solvents are advantageous for these applications. google.comtaniobis.com
Research is focused on developing methods to produce high-purity this compound to meet the stringent demands of the electronics and chemical industries. google.com This includes synthesizing this compound with specific crystalline phases to ensure stable vapor pressures during deposition processes. google.com
Advanced Sensing Technologies (e.g., gas sensors)
Tungsten-based materials, often synthesized from precursors like this compound, are showing great promise in the development of advanced sensing technologies, particularly for gas detection. guidechem.com Tungsten oxide (WO₃) thin films, for example, have demonstrated high sensitivity in detecting various gases, including hydrogen sulfide (B99878) (H₂S) and nitrogen oxides (NOx). mdpi.com
The development of chemiresistive gas sensors using 2D tungsten disulfide (WS₂) and tungsten diselenide (WSe₂) is an active area of research. rsc.org These materials are attractive due to their low cost, high stability, and excellent electronic and catalytic properties. rsc.org To further enhance the performance of these sensors, researchers are exploring the decoration of these 2D materials with metal nanoparticles to form heterojunctions or composites. rsc.org
The goal of this research is to create gas sensors with high sensitivity, selectivity, and long-term stability for a wide range of applications, including environmental monitoring, medical diagnostics, and food quality analysis. rsc.org
Q & A
Q. What are the standard methodologies for synthesizing tungsten pentachloride (WCl₅) in a laboratory setting?
WCl₅ is typically synthesized via two primary routes:
- Reduction of WCl₆ : Heating tungsten hexachloride (WCl₆) at 410–425°C under hydrogen gas flow, followed by vacuum sublimation in a nitrogen atmosphere to isolate WCl₅ from byproducts like WCl₄ .
- Chlorination with C₂Cl₄ : Reacting WCl₆ with tetrachloroethylene (C₂Cl₄) under 100°C irradiation, yielding WCl₅ as a dark powder. Purification involves gradient sublimation (180–25°C) under inert gas to separate WCl₅ from impurities . Key considerations: Use quartz or glass reactors to avoid contamination, and maintain strict moisture exclusion using Schlenk-line techniques.
Q. How should WCl₅ be handled and stored to prevent decomposition?
WCl₅ is highly moisture-sensitive, decomposing in air to form WOCl₄ or W₂O₅. Recommended protocols:
- Store in sealed ampules under inert gas (N₂ or Ar) at temperatures below 25°C .
- Conduct reactions in anhydrous solvents (e.g., CS₂) and use gloveboxes with <0.1 ppm O₂/H₂O levels.
- Monitor decomposition via color changes (blue → green) or gas evolution (HCl) during handling .
Q. What characterization techniques are most effective for verifying WCl₅ purity and structure?
- X-ray Diffraction (XRD) : Resolves crystalline structure and confirms absence of WCl₆/WCl₄ impurities .
- Vibrational Spectroscopy (IR/Raman) : Detects characteristic W–Cl stretching modes (~300–400 cm⁻¹) and symmetry deviations (D₃h vs. distorted geometries) .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability and decomposition thresholds (>248°C) .
Advanced Research Questions
Q. How do computational models reconcile discrepancies in experimental data on WCl₅’s molecular geometry?
Density functional theory (DFT) calculations at the B3LYP level reveal WCl₅ adopts a trigonal bipyramidal (D₃h) geometry with a degenerate 2E″ ground state. However, experimental crystallographic data sometimes show distortions due to intermolecular interactions or solvent effects. Researchers should:
- Compare gas-phase DFT results (bond lengths: 2.27–2.35 Å) with solid-state XRD data to identify packing influences .
- Use relativistic pseudopotentials in simulations to account for tungsten’s heavy-atom effects .
Q. What experimental approaches are used to study WCl₅’s decomposition pathways in reactive environments?
- Controlled Atmosphere TGA-MS : Tracks mass loss and gaseous byproducts (e.g., HCl, Cl₂) during thermal decomposition .
- In Situ Raman Spectroscopy : Monitors structural changes during exposure to humidity or oxygen, identifying intermediates like WOCl₄ .
- Kinetic Isotopic Labeling : Uses D₂O or ¹⁸O₂ to trace oxygen incorporation pathways in decomposition products .
Q. How does WCl₅’s reactivity compare to other transition metal pentachlorides in catalytic applications?
WCl₅ exhibits unique Lewis acidity due to its high oxidation state (+5) and vacant d-orbitals. Unlike MoCl₅ or ReCl₅, it selectively catalyzes:
- Alkene Chlorination : Achieves regioselective addition in non-polar solvents (e.g., CCl₄) .
- Polymerization Initiation : Activates olefins in Ziegler-Natta systems, though competing decomposition requires stabilizing ligands (e.g., PPh₃) .
Q. What strategies improve the accuracy of computational models for WCl₅’s electronic structure?
- Relativistic Corrections : Apply scalar relativistic approximations (e.g., ZORA) to address spin-orbit coupling effects in tungsten .
- Multireference Methods : Use CASSCF/NEVPT2 for degenerate states to refine orbital occupation predictions .
- Solvent Modeling : Incorporate COSMO-RS or explicit solvent molecules to simulate reaction environments .
Q. How can researchers resolve contradictions in reported reaction mechanisms involving WCl₅?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
